6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C7H4ClN3O2 . It is a solid substance . This compound is a part of a class of compounds known as halogenated heterocycles .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolo[2,3-b]pyridine scaffold . The molecular weight of this compound is 152.58 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its empirical formula is C7H4ClN3O2 , and its molecular weight is 152.58 .Scientific Research Applications
Synthesis of Derivatives and Complex Molecules : 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine serves as a key intermediate in the synthesis of various organic compounds. For example, it is used in the efficient synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).
Structural Analysis : Studies have also focused on analyzing the structure and bonding characteristics of related compounds. One example is the investigation of the molecular structure of 4-nitropyridine-N-oxides, which provides insights into the structural parameters and properties of these types of compounds (Chiang & Song, 1983).
Chemical Properties and Reactions : The chemical reactions and properties of this compound and its derivatives have been studied. This includes investigations into the fragmentation of 1H-pyrrolo[2,3-b]pyridines under electron impact, providing insights into their decomposition pathways and the formation of intermediate compounds (Herbert & Wibberley, 1970).
Electronic Structure and Topological Features : Research into the electronic structure and charge density distribution of related compounds, such as 4-chloro-1H-pyrrolo[2,3-b]pyridine, offers an understanding of their stability and bonding nature. This research can also shed light on intermolecular interactions, such as hydrogen bonding (Hazra et al., 2012).
Application in Semiconducting Materials : A recent study explored the synthesis of nitrogen-embedded small-molecule semiconducting materials using derivatives of this compound. This research highlights its potential application in the field of materials science, particularly in developing new semiconducting materials (Zhou et al., 2019).
Safety and Hazards
Future Directions
The future directions for “6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine” and its derivatives could involve further exploration of their potential as FGFR inhibitors . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
It’s known that the compound forms moderately strong intermolecular n–h⋯n hydrogen bonds and weak c–h⋯cl closed-shell interactions .
Biochemical Pathways
Related compounds have been found to affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Similar compounds have been found to inhibit cell proliferation, induce apoptosis, and significantly inhibit the migration and invasion of cells .
Biochemical Analysis
Biochemical Properties
6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways related to cell proliferation, differentiation, and survival . The interaction of this compound with FGFRs results in the inhibition of these receptors, thereby affecting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FGFRs by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, further highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of FGFRs, leading to the inhibition of receptor autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition results in the suppression of cell proliferation and induction of apoptosis. Furthermore, this compound has been shown to affect gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air may lead to the gradual breakdown of the compound, affecting its efficacy in biochemical assays . In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function are sustained over extended periods, with consistent inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain biological activity and contribute to the overall effects of the compound on cellular function. Additionally, this compound has been shown to affect metabolic flux and alter the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of the compound in specific tissues and organs are influenced by factors such as tissue perfusion, binding affinity to cellular components, and metabolic activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes . Additionally, the compound’s localization within the cell may influence its stability and degradation, affecting its overall biological activity .
Properties
IUPAC Name |
6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-3-5(11(12)13)4-1-2-9-7(4)10-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHNIAVMKNEEGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591885 | |
Record name | 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688781-87-5 | |
Record name | 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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